molecular formula C20H26N2O5S B6016308 N-[4-[(4-tert-butylphenyl)sulfonylamino]-2,5-dimethoxyphenyl]acetamide

N-[4-[(4-tert-butylphenyl)sulfonylamino]-2,5-dimethoxyphenyl]acetamide

Cat. No.: B6016308
M. Wt: 406.5 g/mol
InChI Key: OUCNTAJEESQYNO-UHFFFAOYSA-N
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Description

N-[4-[(4-tert-butylphenyl)sulfonylamino]-2,5-dimethoxyphenyl]acetamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further substituted with tert-butyl, methoxy, and acetamide groups

Properties

IUPAC Name

N-[4-[(4-tert-butylphenyl)sulfonylamino]-2,5-dimethoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S/c1-13(23)21-16-11-19(27-6)17(12-18(16)26-5)22-28(24,25)15-9-7-14(8-10-15)20(2,3)4/h7-12,22H,1-6H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCNTAJEESQYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1OC)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-tert-butylphenyl)sulfonylamino]-2,5-dimethoxyphenyl]acetamide typically involves the following steps:

    Formation of the sulfonyl chloride intermediate: The starting material, 4-tert-butylbenzenesulfonyl chloride, is prepared by reacting 4-tert-butylbenzenesulfonic acid with thionyl chloride under reflux conditions.

    Coupling with the amine: The sulfonyl chloride intermediate is then reacted with 2,5-dimethoxyaniline in the presence of a base such as triethylamine to form the sulfonamide.

    Acetylation: The final step involves the acetylation of the sulfonamide using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-tert-butylphenyl)sulfonylamino]-2,5-dimethoxyphenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[4-[(4-tert-butylphenyl)sulfonylamino]-2,5-dimethoxyphenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[(4-tert-butylphenyl)sulfonylamino]-2,5-dimethoxyphenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The methoxy groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural features.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another plasticizer with comparable applications.

    Benzylamine: An organic compound with a similar amine functional group.

Uniqueness

N-[4-[(4-tert-butylphenyl)sulfonylamino]-2,5-dimethoxyphenyl]acetamide is unique due to its combination of sulfonamide, methoxy, and acetamide groups, which confer specific chemical and biological properties. Its structural complexity and potential for diverse applications set it apart from other similar compounds.

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